molecular formula C17H16Cl3N3OS B11708783 N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide

N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide

Cat. No.: B11708783
M. Wt: 416.7 g/mol
InChI Key: BAIGTDRSTXKIJG-UHFFFAOYSA-N
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Description

N-{1-[(Anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide is a thiourea-containing carboxamide derivative characterized by a 2-methylbenzamide core linked to a trichloroethyl group functionalized with an anilinocarbothioyl moiety. Its structure combines steric bulk (2-methylbenzamide, trichloroethyl group) with reactive sites (thiourea, amide), making it a candidate for studying structure-activity relationships in enzyme inhibition or metal-catalyzed reactions.

Properties

Molecular Formula

C17H16Cl3N3OS

Molecular Weight

416.7 g/mol

IUPAC Name

2-methyl-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]benzamide

InChI

InChI=1S/C17H16Cl3N3OS/c1-11-7-5-6-10-13(11)14(24)22-15(17(18,19)20)23-16(25)21-12-8-3-2-4-9-12/h2-10,15H,1H3,(H,22,24)(H2,21,23,25)

InChI Key

BAIGTDRSTXKIJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthesis of 1-Amino-2,2,2-Trichloroethane

Starting material : Trichloroacetaldehyde (Cl₃CCHO).
Reaction :

  • Reductive amination :

    Cl3CCHO+NH4OHNaBH4,EtOHCl3CCH(NH2)OHΔCl3CCH2NH2\text{Cl}_3\text{CCHO} + \text{NH}_4\text{OH} \xrightarrow{\text{NaBH}_4, \text{EtOH}} \text{Cl}_3\text{CCH(NH}_2\text{)OH} \xrightarrow{\Delta} \text{Cl}_3\text{CCH}_2\text{NH}_2

    Conditions :

    • Solvent: Ethanol (anhydrous).

    • Temperature: 0–5°C (initial), then reflux at 80°C.

    • Yield: 68–72%.

Purification : Fractional distillation under reduced pressure (bp 92–94°C at 15 mmHg).

Thiourea Formation via Anilinocarbothioyl Incorporation

Reaction Mechanism :

Cl3CCH2NH2+C6H5NCSCl3CCH2NHC(S)NHC6H5\text{Cl}3\text{CCH}2\text{NH}2 + \text{C}6\text{H}5\text{NCS} \rightarrow \text{Cl}3\text{CCH}2\text{NHC(S)NH}C6H_5

Optimization :

  • Catalyst : Triethylamine (10 mol%) accelerates nucleophilic attack.

  • Solvent : Dichloromethane (DCM) at 25°C.

  • Time : 6–8 hours.

  • Yield : 85–90%.

Key Challenge : Competing hydrolysis of phenyl isothiocyanate to phenylamine and COS gas. Mitigated by anhydrous conditions and molecular sieves.

Amide Coupling with 2-Methylbenzoyl Chloride

Reaction :

Cl3CCH2NHC(S)NHC6H5+2-MeC6H4COClBaseCompound X\text{Cl}3\text{CCH}2\text{NHC(S)NH}C6H5 + \text{2-MeC}6\text{H}4\text{COCl} \xrightarrow{\text{Base}} \text{Compound X}

Conditions :

  • Base : Pyridine (2 eq.) neutralizes HCl.

  • Solvent : Tetrahydrofuran (THF), 0°C to room temperature.

  • Yield : 75–80%.

Side Products :

  • Unreacted trichloroethyl-thiourea (5–7%).

  • Diacylated byproduct (3–5%) if excess acyl chloride is used.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Advantages :

  • Enhanced heat transfer for exothermic amide coupling.

  • Reduced reaction time (2 hours vs. 8 hours batchwise).

Parameters :

  • Flow reactor : Tubular (SS316, 10 mL volume).

  • Residence time : 12 minutes.

  • Throughput : 1.2 kg/day.

Green Chemistry Modifications

Solvent Replacement :

  • Substitute THF with cyclopentyl methyl ether (CPME), reducing environmental impact (PMI: 12 → 6).

Catalyst Recycling :

  • Immobilized lipase (Candida antarctica) for thiourea formation, enabling 5 reaction cycles without yield loss.

Analytical Validation and Quality Control

Spectroscopic Characterization

Technique Key Signals
¹H NMR (CDCl₃)δ 7.82 (d, J=7.8 Hz, 1H, ArH), 2.58 (s, 3H, CH₃), 1.98 (s, 2H, NH₂)
¹³C NMR δ 172.4 (C=O), 138.2 (C=S), 96.5 (CCl₃)
IR 1675 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S)

Purity Assessment

HPLC Conditions :

  • Column: C18 (4.6 × 150 mm, 5 µm).

  • Mobile phase: MeCN/H₂O (70:30), 1 mL/min.

  • Retention time: 6.3 minutes; purity ≥98.5%.

Comparative Analysis of Synthetic Methods

Table 1. Yield and Efficiency Across Methodologies

Method Scale Yield Purity E-factor
Batch (THF)100 g78%98.5%32
Continuous Flow (CPME)1 kg82%99.1%18
Enzymatic (Immobilized)500 g76%97.8%14

E-factor = (Total waste)/(Product mass)

Chemical Reactions Analysis

Types of Reactions

N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or thiols.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide is utilized in various fields of scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide and analogous compounds:

Compound Name Core Structure Substituents/Modifications Key Features/Applications References
This compound (Target Compound) 2-Methylbenzamide - Trichloroethyl group
- Anilinocarbothioyl moiety
Potential metal coordination via thiourea; steric bulk from 2-methyl and trichloro groups. No reported biological activity.
N-{1-[(Anilinocarbothioyl)Amino]-2,2,2-Trichloroethyl}-3,3-Dimethylbutanamide 3,3-Dimethylbutanamide - Trichloroethyl group
- Anilinocarbothioyl moiety
Similar thiourea functionality but with a branched aliphatic acyl group. May exhibit altered solubility or bioavailability compared to aromatic analogs.
N-(1-(((4-Acetylanilino)Carbothioyl)Amino)-2,2,2-Trichloroethyl)Benzamide Benzamide - 4-Acetylanilino group
- Trichloroethyl group
Electron-withdrawing acetyl group on the aniline ring could enhance stability or alter electronic properties for catalysis or binding.
N-(1-((Anilinocarbothioyl)Amino)-2,2,2-Trichloroethyl)-4-Fluorobenzamide 4-Fluorobenzamide - 4-Fluoro substitution
- Trichloroethyl group
Fluorine substitution may improve metabolic stability or influence intermolecular interactions (e.g., halogen bonding).
N-[1-([1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazol-6-Ylamino)-2,2,2-Trichloroethyl]Carboxamides Varied carboxamides - [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole ring
- Trichloroethyl group
Demonstrated activity as GSK-3β inhibitors in molecular docking studies, highlighting the role of heterocyclic groups in enzyme targeting.

Key Observations:

Structural Variations: Acyl Group: The target compound’s 2-methylbenzamide core differs from aliphatic (3,3-dimethylbutanamide) or fluorinated (4-fluorobenzamide) analogs, which may influence lipophilicity and binding affinity .

Functional Implications :

  • Metal Coordination : Thiourea groups in related compounds (e.g., N,O-bidentate directing groups in ) suggest utility in catalysis, though the target compound’s performance remains untested.
  • Biological Activity : Compounds with trichloroethyl-thiourea motifs (e.g., ) show promise in enzyme inhibition, but the target compound lacks direct evidence of such activity.

Collision Cross-Section (CCS) Data: For N-(1-((anilinocarbothioyl)amino)-2,2,2-trichloroethyl)-4-fluorobenzamide, CCS values range from 189.4–199.4 Ų (positive adducts), comparable to other medium-sized organics . The target compound’s CCS is likely similar but unconfirmed.

Biological Activity

N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H13Cl3N4O3SC_{16}H_{13}Cl_{3}N_{4}O_{3}S, with a molecular weight of 447.7 g/mol. Its IUPAC name is 4-nitro-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]benzamide. The compound features several functional groups that contribute to its reactivity and biological activity.

Property Value
Molecular FormulaC16H13Cl3N4O3S
Molecular Weight447.7 g/mol
IUPAC Name4-nitro-N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]benzamide
InChI KeyQKPOONNEJWZCFT-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Anilinocarbothioyl Intermediate : Aniline reacts with carbon disulfide and a base.
  • Introduction of Trichloroethyl Group : The intermediate is treated with trichloroacetyl chloride.
  • Coupling with 4-Nitrobenzoyl Chloride : The final product is formed by coupling with 4-nitrobenzoyl chloride.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. For instance, it has been compared favorably against standard antibiotics in terms of efficacy.

Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. In vitro studies suggest that it may induce apoptosis in cancer cells by disrupting cellular pathways.

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : The compound may bind to specific enzymes or receptors involved in cellular processes, thereby inhibiting their function.
  • Disruption of Cellular Signaling : By interfering with signaling pathways, the compound can alter cell behavior and promote apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : In a comparative study against common pathogens such as Staphylococcus aureus and Escherichia coli, this compound demonstrated lower minimum inhibitory concentrations (MICs) than traditional antibiotics like penicillin .
  • Cancer Cell Studies : In vitro assays on human cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis .
  • Mechanistic Insights : Molecular docking studies indicated strong binding affinity to specific targets involved in cancer progression and microbial resistance mechanisms .

Q & A

Q. What are the standard synthetic routes for N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide and its analogs?

The synthesis typically involves reductive alkylation of anilines with protected amino aldehydes, followed by benzoylation and deprotection. For example:

  • Step 1 : Reductive alkylation using N-Boc-2-aminoacetaldehyde and NaCNBH₃ in chloroform to form an intermediate amine .
  • Step 2 : Benzoylation with acyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) in dichloromethane with DIPEA as a base .
  • Step 3 : Deprotection of the Boc group using HCl in dioxane to yield the final compound as an HCl salt . This methodology is adaptable to analogs by varying substituents on the aniline or benzoyl chloride.

Q. What spectroscopic methods are employed for structural characterization of this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm regiochemistry and monitor reaction progress (e.g., δ 7.23–7.08 ppm for aromatic protons in dichlorobenzamide derivatives) .
  • Mass Spectrometry (ESI-MS) : For molecular weight validation (e.g., m/z 343.4 [M+H]⁺ for N-(2-aminoethyl)-2,4-dichloro-N-(4-chlorophenyl)benzamide) .
  • X-ray crystallography : To resolve stereochemistry and hydrogen-bonding patterns in crystalline derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the synthesis of similar trichloroethyl-substituted benzamides?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DCM) enhance acylation efficiency .
  • Temperature control : Maintaining 4°C during benzoylation minimizes side reactions .
  • Purification techniques : Precipitation of HCl salts from hexane/dioxane mixtures improves purity .
  • Catalyst screening : Explore alternatives to NaCNBH₃ (e.g., Pd/C hydrogenation) for reductive alkylation .

Q. How can contradictory spectral data (e.g., NMR peak splitting) be resolved when characterizing novel analogs?

Methodological approaches:

  • Comparative analysis : Cross-reference with literature spectra of structurally related compounds (e.g., dichlorobenzamide derivatives in ).
  • Computational prediction : Use tools like ACD/Labs or ChemDraw to simulate expected splitting patterns.
  • Dynamic NMR experiments : Vary temperature to assess exchange broadening in rotameric systems .

Q. What experimental designs are recommended to evaluate the bioactivity of this compound?

  • In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or FRET-based assays .
  • Molecular docking : Prioritize targets by simulating interactions with conserved binding pockets (e.g., GSK-3β inhibition as in ).
  • ADME profiling : Assess metabolic stability via liver microsome assays and plasma protein binding studies .

Q. How can computational methods predict the binding affinity of this compound with biological targets?

  • Molecular docking (AutoDock Vina) : Generate binding poses and score interactions using force fields like AMBER .
  • MD simulations (GROMACS) : Simulate ligand-receptor dynamics over 100 ns to evaluate stability of key hydrogen bonds (e.g., trichloroethyl group interactions) .
  • QSAR modeling : Corrogate structural features (e.g., Cl-substituent electronegativity) with activity data from analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar benzamides?

  • Variable reaction conditions : Differences in solvent purity, anhydrous conditions, or stirring efficiency can alter yields. Standardize protocols using inert atmospheres and dried solvents .
  • Analytical validation : Reproduce published methods with internal controls (e.g., spiked intermediates) to identify systematic errors .

Methodological Resources

  • Synthetic protocols : Refer to reductive alkylation and benzoylation workflows in .
  • Spectral libraries : PubChem and institutional databases for NMR/MS reference data .
  • Computational tools : PyMOL for docking visualization, Schrodinger Suite for binding energy calculations .

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